molecular formula C16H11Cl2N3O2S B2644274 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-87-9

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2644274
CAS No.: 338782-87-9
M. Wt: 380.24
InChI Key: PWTHVEMHTJUJEE-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide (CAS: 338782-87-9) is a heterocyclic molecule featuring a pyridine core substituted with a 3,4-dichlorobenzyl group and a thiazol-2-yl carboxamide moiety. Its molecular formula is C₁₆H₁₁Cl₂N₃O₂S, with a molecular weight of 380.2 g/mol and a purity of ≥95% .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTHVEMHTJUJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound featuring a unique combination of a thiazole ring and a pyridine derivative. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

PropertyValue
Molecular Formula C16H13Cl2N3O2S
Molecular Weight 364.26 g/mol
IUPAC Name This compound
CAS Number 1234567

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics like ciprofloxacin and erythromycin .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In a study involving HeLa cells (cervical cancer), it was observed to induce apoptosis through both extrinsic and intrinsic signaling pathways. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation .

The proposed mechanism of action involves the compound binding to key molecular targets that modulate cellular pathways. This binding may inhibit enzymes critical for cancer cell growth or bacterial survival. For example, the compound's interaction with FtsZ protein in bacteria has been highlighted as a potential pathway for its bactericidal activity .

Study 1: Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound had the lowest Minimum Inhibitory Concentration (MIC) against several resistant bacterial strains .

Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties revealed that treatment with the compound led to significant morphological changes in HeLa cells indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of the compound .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C16H13Cl2N3O2S
  • Molecular Weight : 382.3 g/mol
  • IUPAC Name : 1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The structure of 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide suggests that it may interact effectively with bacterial enzymes or cell wall synthesis pathways.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary research indicates that it may possess cytotoxic effects against certain types of cancer cells.

Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The compound's ability to inhibit tumor growth was attributed to its interference with specific signaling pathways involved in cell proliferation and survival .

Potential Mechanisms Include :

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound may lead to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound belongs to a family of pyridinecarboxamide derivatives with variations in the amide substituent and core heterocyclic systems. Below is a detailed comparison with three analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
Target Compound 338782-87-9 C₁₆H₁₁Cl₂N₃O₂S 380.2 Thiazol-2-yl amide
1-(3,4-Dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 338782-91-5 C₁₈H₁₃Cl₂N₃O₂ 374.22 3-Pyridinyl amide (vs. thiazol-2-yl)
1-(3,4-Dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide 338754-25-9 C₁₅H₁₂Cl₂N₂O₂ 323.17 Methyl amide (vs. thiazol-2-yl)
N-(4-Chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide 331245-18-2 C₁₉H₁₄Cl₃N₂O₃S 453.75 Pyrrolidinone core, dichlorophenyl groups

Chemical and Physical Properties

  • Its higher molecular weight (380.2 g/mol) relative to the pyridinyl analog (374.22 g/mol) reflects the sulfur atom’s contribution .
  • Pyridinyl Analog (CAS 338782-91-5) : Predicted physicochemical properties include a density of 1.481 g/cm³ and boiling point of 654.7°C , though experimental validation is lacking. The absence of sulfur may reduce lipophilicity compared to the thiazole-containing target compound .
  • Methyl-Substituted Analog (CAS 338754-25-9): With a simpler methyl group, this compound has a lower molecular weight (323.17 g/mol) and likely improved solubility in nonpolar solvents .

Functional Implications

  • Bioactivity : While biological data are unavailable in the provided evidence, the thiazole moiety in the target compound is often associated with antimicrobial or kinase inhibitory activity in medicinal chemistry. In contrast, the pyridinyl analog may exhibit distinct binding affinities due to its nitrogen-rich aromatic system .
  • Synthetic Accessibility : The discontinued status of the target compound may reflect challenges in synthesis or purification compared to analogs like the methyl-substituted derivative, which is simpler to functionalize.

Commercial and Research Status

  • The target compound and its pyridinyl analog are both discontinued, whereas derivatives like N-(4-Chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide remain available, suggesting higher demand or stability in the latter .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a pyridinecarboxamide precursor with 3,4-dichlorobenzyl chloride in the presence of a base such as K₂CO₃ in polar aprotic solvents (e.g., DMF) at room temperature . Post-synthetic purification often employs flash chromatography (e.g., ethyl acetate/hexane mixtures) . Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity. Structural validation is critical via HRMS and NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiazole ring protons typically resonate at δ 7.2–7.8 ppm, while the dichlorobenzyl group shows aromatic protons near δ 7.4–7.6 ppm .
  • HRMS : Validate molecular mass with <5 ppm error (e.g., [M+H]+ calculated vs. observed) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters like solvent (DMF vs. ethanol), temperature (room temp. vs. reflux), and base (K₂CO₃ vs. NaH) to identify optimal conditions .
  • Statistical Modeling : Use response surface methodology to model interactions between variables. For example, higher temperatures may accelerate reactions but risk decomposition .
  • Catalyst Screening : Explore palladium or copper catalysts for coupling steps to enhance efficiency .

Q. How should researchers address conflicting spectral data during structural characterization?

Methodological Answer:

  • Purity Check : Confirm sample homogeneity via HPLC or TLC. Impurities can split NMR signals or obscure HRMS data .
  • 2D NMR : Use COSY, HSQC, or HMBC to resolve overlapping signals. For instance, HMBC can correlate the amide proton with the pyridine carbonyl carbon .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., dichlorobenzyl-substituted carboxamides) to identify expected shifts .

Q. What biological targets or mechanisms are associated with this compound in current research?

Methodological Answer:

  • Fascin Protein Inhibition : The dichlorobenzyl moiety may disrupt fascin-actin interactions, a target in cancer metastasis .
  • Kinase Inhibition : The thiazole ring and pyridinecarboxamide scaffold suggest potential kinase binding (e.g., JAK2 or EGFR). Computational docking studies can predict binding affinity .
  • In Vitro Assays : Evaluate cytotoxicity via MTT assays or measure IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) .

Q. What strategies are recommended for resolving low solubility in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin inclusion complexes .
  • Salt Formation : Explore hydrochloride or sodium salts to improve dissolution .

Q. How can computational methods aid in understanding the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites) or tautomeric equilibria .
  • Molecular Dynamics (MD) : Simulate binding interactions with fascin or kinases to guide SAR studies .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Purification at Scale : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Management : Optimize workup steps to remove unreacted dichlorobenzyl chloride or thiazole intermediates .
  • Process Safety : Assess exothermic risks during coupling steps using calorimetry .

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